molecular formula C21H19N5O3 B2919246 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide CAS No. 899738-40-0

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide

Cat. No.: B2919246
CAS No.: 899738-40-0
M. Wt: 389.415
InChI Key: PQGJBZVHUHKJMH-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4(1H)-one core substituted at position 1 with a 3,4-dimethylphenyl group and at position 5 with a 2-phenoxyacetamide moiety. Its molecular formula is C₂₃H₂₁N₅O₃, with a molecular weight of approximately 407.45 g/mol (estimated from analogs in ).

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-8-9-16(10-15(14)2)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-29-17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGJBZVHUHKJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic pyrazolo[3,4-d]pyrimidine core structure with specific substitutions that enhance its biological profile. The molecular formula is C23H23N5O4C_{23}H_{23}N_{5}O_{4}, and it has a molecular weight of approximately 433.468 g/mol. The structure includes:

  • A 3,4-dimethylphenyl group at the 1-position.
  • A phenoxyacetamide group at the 2-position.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • COX Enzymes : The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro studies suggest that compounds with similar structures exhibit significant inhibition of COX-II activity, which is crucial for anti-inflammatory effects .
  • Cellular Pathways : It may also influence cellular signaling pathways related to inflammation and pain response through the modulation of prostaglandin synthesis.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit diverse biological activities:

Activity Description
Anti-inflammatory Exhibits potential to inhibit COX-II leading to reduced inflammation .
Antitumor Similar compounds have shown antitumor properties in various cancer models.
Anticonvulsant Some derivatives in this class have been noted for anticonvulsant effects.

Case Studies and Research Findings

  • COX-II Inhibition Studies :
    • A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their COX-II inhibitory activity. The most potent compound in the series showed an IC50 value of 0.52 μM against COX-II, demonstrating a significant improvement over standard drugs like Celecoxib (IC50 = 0.78 μM) .
  • Antitumor Activity :
    • Another investigation involved testing the antitumor efficacy of structurally similar compounds in various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
  • Pharmacokinetics and Toxicology :
    • Preliminary pharmacokinetic studies suggest favorable absorption characteristics and moderate metabolic stability, making it a candidate for further development as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole-Pyrimidinone Core

Key structural analogs and their properties:

Compound Name Core Substituents (Position 1) Acetamide Substituent Molecular Weight (g/mol) Notable Features/Activity
Target Compound 3,4-Dimethylphenyl 2-Phenoxy ~407.45 High lipophilicity (inferred)
2-(1-(2,3-Dimethylphenyl)-...acetamide (Ev3) 2,3-Dimethylphenyl N-Phenethyl N/A Structural isomer; phenethyl group may alter target binding
CAS 899752-73-9 (Ev11) Phenyl 3-Methoxyphenoxy 391.4 Methoxy group improves solubility
CAS 899946-28-2 (Ev15) Phenyl 4-Methoxyphenoxy 391.4 Positional isomer of methoxy group
Example 53 (Ev10) Fluorophenyl-chromen complex Fluorinated biphenyl-carboxamide 589.1 Antiviral/anticancer (patent claim)
USP7 Inhibitor (Ev13) Methyl Piperidine-biphenyl N/A Enzyme inhibition (USP7 target)

Impact of Substituents on Activity

  • 3,4-Dimethylphenyl vs.
  • Phenoxyacetamide vs. Methoxyacetamide: The phenoxy group (target compound) lacks the hydrogen-bonding capability of methoxy groups (), which could reduce solubility but improve passive diffusion across membranes.
  • Complex Substituents () : Compounds with fused rings (e.g., chromen) or extended side chains (e.g., piperidine-biphenyl) demonstrate broader pharmacological applications, such as antiviral or enzyme inhibition, but may suffer from synthetic complexity .

Research Findings and Hypotheses

Antimicrobial Activity (Inferred from )

The target’s phenoxy group, though less polar, might still contribute to moderate activity against gram-negative bacteria through hydrophobic interactions .

Antiviral and Enzyme Inhibition Potential

  • The fluorophenyl-chromen analog () and USP7 inhibitor () suggest that pyrazolo[3,4-d]pyrimidinones with bulky substituents are viable scaffolds for antiviral and anticancer agents. The target compound’s dimethylphenyl group could similarly stabilize interactions with viral proteases or cellular enzymes .

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